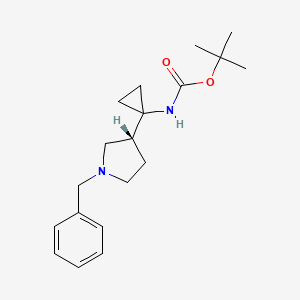
Tert-butyl (r)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl ®-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate” is a complex organic compound. It is related to tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of carbamates like this compound can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The method offers mild reaction conditions and short reaction times . Also, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .Molecular Structure Analysis
The molecular structure of this compound is complex and would be similar to that of tert-butyl carbamate . The structure can be viewed using computational chemistry tools .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also involved in the copper-catalyzed cross-coupling reaction .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Boc-Protected Anilines
Tert-butyl carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.
Creation of Tetrasubstituted Pyrroles
The compound plays a role in synthesizing tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant in medicinal chemistry due to their presence in various biologically active molecules.
Development of Novel Benzimidazoles
It serves as a precursor in the synthesis of novel benzimidazoles, which have the potential to replace benzoxa-diazoles in potent anti-tubercular compounds . Benzimidazoles are a class of compounds with a wide range of applications, including antifungal, antiviral, and anticancer activities.
Crystallography and Polymorphism Studies
The compound has been used to identify new polymorphs through single-crystal X-ray diffraction . Understanding polymorphism is essential for the pharmaceutical industry, as different polymorphs can have varying solubility, stability, and bioavailability.
Conducting Polymers and Redox-Active Ligands
Ortho-Phenylenediamine, a related compound, finds applications in creating conducting polymers and as a redox-active ligand . These materials are important for electronic devices and catalysis.
Disease Activity Spectrum Analysis
The tert-butyl carbamate derivatives are used to synthesize compounds with broad-spectrum disease activity . This includes the development of new drugs and therapeutic agents targeting various diseases.
Safety and Hazards
Wirkmechanismus
Target of Action
Carbamates, a category of organic compounds to which this compound belongs, are known to interact with various enzymes and proteins .
Mode of Action
Carbamates, in general, are known to interact with their targets by forming a carbamate group (>n−c(=o)−o−) that can bind to the active sites of enzymes and proteins . This binding can inhibit the function of the target, leading to various biochemical effects.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The molecular weight of the compound is 1171463 , which might influence its absorption and distribution in the body.
Result of Action
It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position .
Action Environment
The stability of carbamates can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[(3R)-1-benzylpyrrolidin-3-yl]cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-19(10-11-19)16-9-12-21(14-16)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVBJMGOXYKNEF-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)
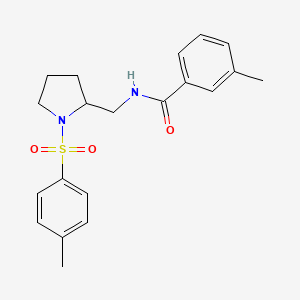

![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2789527.png)
![3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2789528.png)
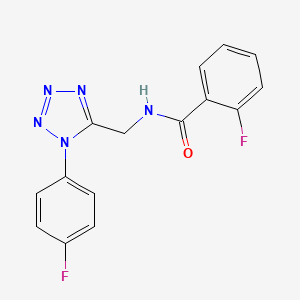
![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2789531.png)
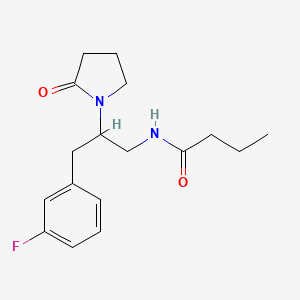
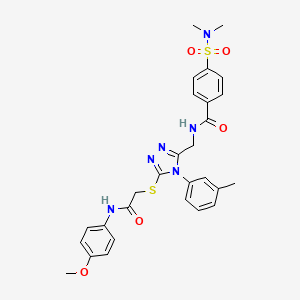
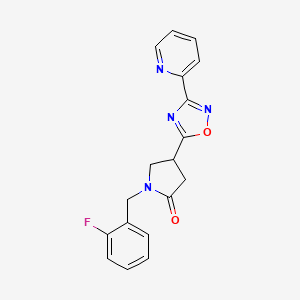
![6-Ethyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789537.png)
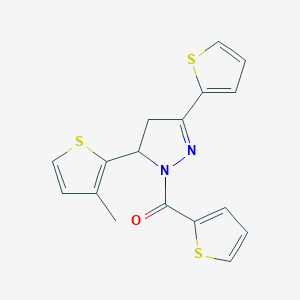
![2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2789544.png)